N-(Cyclopropylmethyl)-1-(4-nitrobenzenesulfonyl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(Cyclopropylmethyl)-1-(4-nitrobenzenesulfonyl)piperidin-4-amine” is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of a nitrobenzenesulfonyl group and a cyclopropylmethyl group in the molecule suggests potential biological activity and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(Cyclopropylmethyl)-1-(4-nitrobenzenesulfonyl)piperidin-4-amine” typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Nitrobenzenesulfonyl Group: This step involves the sulfonylation of the piperidine ring using 4-nitrobenzenesulfonyl chloride under basic conditions.
Attachment of the Cyclopropylmethyl Group: The final step involves the alkylation of the piperidine nitrogen with cyclopropylmethyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or thiols.
Major Products Formed
Reduction: Reduction of the nitro group forms the corresponding amine.
Substitution: Substitution of the sulfonyl group can yield various derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “N-(Cyclopropylmethyl)-1-(4-nitrobenzenesulfonyl)piperidin-4-amine” would depend on its specific biological target. Generally, compounds with a piperidine core can interact with various receptors and enzymes in the body. The nitrobenzenesulfonyl group may enhance binding affinity to certain proteins, while the cyclopropylmethyl group can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- N-(Cyclopropylmethyl)-1-(4-methylbenzenesulfonyl)piperidin-4-amine
- N-(Cyclopropylmethyl)-1-(4-chlorobenzenesulfonyl)piperidin-4-amine
- N-(Cyclopropylmethyl)-1-(4-fluorobenzenesulfonyl)piperidin-4-amine
Uniqueness
“N-(Cyclopropylmethyl)-1-(4-nitrobenzenesulfonyl)piperidin-4-amine” is unique due to the presence of the nitro group, which can impart distinct electronic and steric properties. This can influence the compound’s reactivity and interaction with biological targets, potentially leading to unique pharmacological effects.
Properties
Molecular Formula |
C15H21N3O4S |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-1-(4-nitrophenyl)sulfonylpiperidin-4-amine |
InChI |
InChI=1S/C15H21N3O4S/c19-18(20)14-3-5-15(6-4-14)23(21,22)17-9-7-13(8-10-17)16-11-12-1-2-12/h3-6,12-13,16H,1-2,7-11H2 |
InChI Key |
IGYCNYNNZRSVIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.